

A Technical Guide to Manganese Oxalate: Formula, Structure, and Experimental Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese oxalate*

Cat. No.: *B019616*

[Get Quote](#)

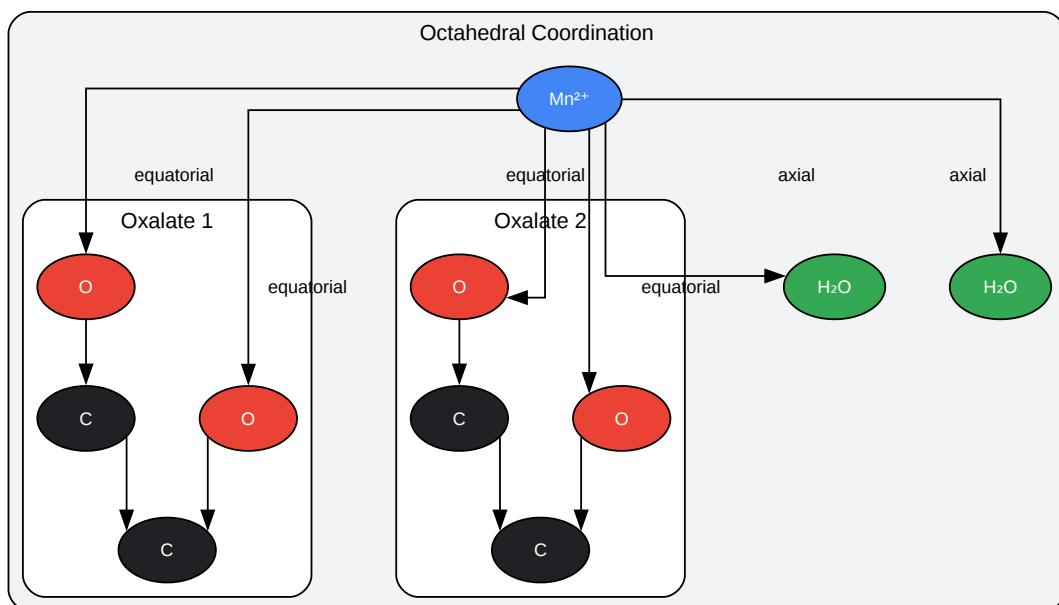
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **manganese oxalate**, focusing on its chemical formula, molecular structure, and key experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Formula and Nomenclature

Manganese oxalate is an inorganic compound with the empirical formula MnC_2O_4 .^{[1][2][3]} It is more formally known as manganese(II) oxalate, indicating the +2 oxidation state of the manganese atom.^{[3][4]} This compound is frequently encountered in its hydrated form, most commonly as manganese(II) oxalate dihydrate, with the chemical formula $MnC_2O_4 \cdot 2H_2O$.^{[4][5]} ^[6] Other hydrated forms, such as the trihydrate ($MnC_2O_4 \cdot 3H_2O$), have also been observed.^[1] ^[4] The naturally occurring mineral form of manganese(II) oxalate dihydrate is known as Lindbergite.^{[1][4]}

Molecular and Crystal Structure


The structure of **manganese oxalate** is characterized by the coordination of manganese(II) ions with oxalate anions ($C_2O_4^{2-}$). The oxalate ion acts as a bidentate ligand, coordinating to the manganese center through two of its oxygen atoms to form a chelate structure.^[4]

In the common dihydrate form ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), the manganese ion is typically in a distorted octahedral coordination environment. The equatorial plane is occupied by oxygen atoms from two oxalate ligands, while the axial positions are occupied by the oxygen atoms of two water molecules.^[7] These coordinated water molecules are crucial for stabilizing the crystal lattice through hydrogen bonding.^[4] The oxalate ions can bridge between manganese centers, leading to the formation of polymeric chains or layers, which then pack into a three-dimensional crystal lattice.^{[4][7]}

Manganese(II) oxalate dihydrate has been reported to crystallize in different polymorphic forms, including a monoclinic (α -phase) and an orthorhombic (γ -phase) system.^{[1][4][7][8]}

Below is a diagram illustrating the coordination environment of the manganese(II) ion in manganese(II) oxalate dihydrate.

Coordination of Mn(II) in Manganese Oxalate Dihydrate

[Click to download full resolution via product page](#)

Caption: Coordination of Mn(II) in the dihydrate form.

Physicochemical Properties

Manganese oxalate is a pale pink crystalline solid.[1][4] Its quantitative properties are summarized in the table below.

Property	Value
Molar Mass (Anhydrous)	142.96 g/mol [2]
Molar Mass (Dihydrate)	178.99 g/mol
Density (Anhydrous)	2.43 g/cm ³ at 21.7°C [2]
Density (Dihydrate)	2.453 g/cm ³ [4] [9]
Solubility in Water	Insoluble to slightly soluble. [1] [4] [10] 0.03087 g/100 g at 25°C. [2]
Solubility Product (K _{sp})	1.7 x 10 ⁻⁷ (pK _{sp} = 6.77) [1] [9]
Melting Point	Decomposes. The dihydrate loses water around 100-150°C. [1] [2] [4]
Thermal Decomposition	Anhydrous form decomposes at approximately 215°C to MnO, CO, and CO ₂ . [1] [11]
Crystal System (α -MnC ₂ O ₄ ·2H ₂ O)	Monoclinic, Space group C2/c [8]
Crystal System (γ -MnC ₂ O ₄ ·2H ₂ O)	Orthorhombic, Space group P2 ₁ 2 ₁ 2 ₁ [1] [4]
Unit Cell Parameters (γ -form)	a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm [1]

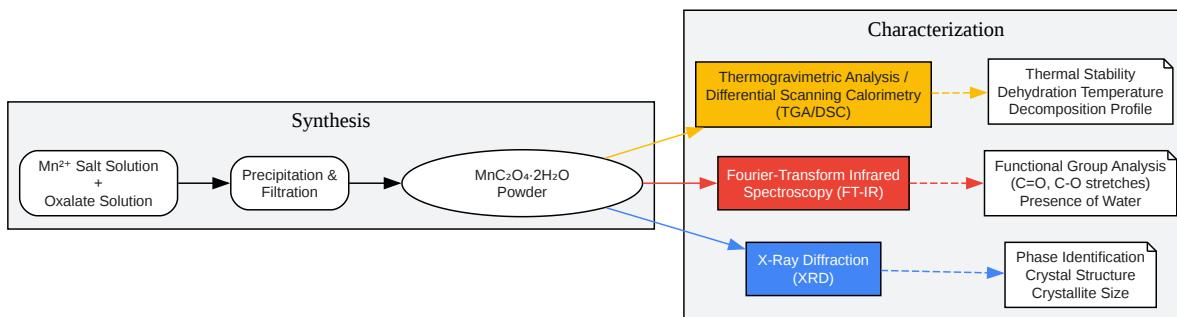
Experimental Protocols

Synthesis of Manganese(II) Oxalate Dihydrate

A common and straightforward method for the synthesis of manganese(II) oxalate dihydrate is through a precipitation reaction.[\[4\]](#)[\[12\]](#)

Materials:

- A soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂, or manganese(II) acetate, Mn(CH₃COO)₂)
- A soluble oxalate (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄)
- Deionized water


- Ethanol (for washing)

Procedure:

- Prepare Reactant Solutions:
 - Solution A: Dissolve a stoichiometric amount of the manganese(II) salt in deionized water.
 - Solution B: Dissolve a stoichiometric amount of the oxalate source in deionized water.
- Precipitation: Slowly add Solution B to Solution A dropwise while stirring vigorously. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately. The reaction using manganese chloride and sodium oxalate is as follows: $MnCl_2 + Na_2C_2O_4 + 2H_2O \rightarrow MnC_2O_4 \cdot 2H_2O(s) + 2NaCl$ ^[1]
- Digestion: Continue stirring the mixture for a period (e.g., 10-30 minutes) to allow for complete precipitation and crystal growth.^{[8][12]}
- Isolation: Filter the precipitate using a Buchner funnel.
- Washing: Wash the collected solid several times with deionized water to remove any soluble byproducts, followed by a final wash with ethanol to facilitate drying.
- Drying: Dry the product in a vacuum oven at a low temperature (e.g., below 80°C) to avoid dehydration.^[12]

Characterization Techniques

A typical workflow for the characterization of synthesized **manganese oxalate** is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization.

- X-Ray Diffraction (XRD): This is a primary technique to confirm the crystalline phase of the synthesized material.[4][13] The resulting diffraction pattern can be compared with standard patterns (e.g., from the JCPDS database) to identify the specific polymorph of manganese(II) oxalate dihydrate.[8]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present.[4][12] The spectrum of **manganese oxalate** will show characteristic absorption bands for the oxalate C=O and C-O stretching vibrations, as well as broad bands corresponding to the O-H stretching of the water of hydration.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are employed to study the thermal stability of the compound.[4][14] TGA measures the mass loss as a function of temperature, clearly showing the two-step decomposition: an initial mass loss corresponding to the removal of water molecules (dehydration), followed by a second mass loss at a higher temperature corresponding to the decomposition of the anhydrous oxalate to manganese oxide.[4][11] DSC measures the heat flow and will show endothermic peaks corresponding to these decomposition events.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 2. manganese(II) oxalate [chemister.ru]
- 3. Manganese oxalate | C₂MnO₄ | CID 69499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 5. Manganese(II) Oxalate Dihydrate | C₂H₆MnO₆ | CID 91886448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Manganese oxalate dihydrate | C₂H₄MnO₆ | CID 516786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Manganese oxalates - structure-based Insights [degruyterbrill.com]
- 8. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
- 9. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]
- 10. Manganese(II) oxalate dihydrate, Mn 30% min | Fisher Scientific [fishersci.ca]
- 11. akjournals.com [akjournals.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. jetir.org [jetir.org]
- To cite this document: BenchChem. [A Technical Guide to Manganese Oxalate: Formula, Structure, and Experimental Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019616#manganese-oxalate-chemical-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com